3-Hydroxy-4-nitrobenzoic acid
Overview
Description
3-Hydroxy-4-nitrobenzoic acid is an organic compound with the molecular formula C7H5NO5 and a molecular weight of 183.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
3-Hydroxy-4-nitrobenzoic acid is known to inhibit the development of chloroplasts in linseed and oat seedlings . It also exhibits inhibitory effects on Ras proteins, which are involved in transmitting signals within cells .
Mode of Action
Its inhibitory effects on chloroplast development and ras proteins suggest that it may interfere with the normal functioning of these targets, leading to changes in cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on multiple targets and pathways. For instance, inhibition of chloroplast development could affect photosynthesis and energy production in plants, while interference with Ras proteins could disrupt cell signaling processes .
Biochemical Analysis
Biochemical Properties
It is known to interact with various enzymes and proteins, particularly those involved in chloroplast development and Ras proteins
Cellular Effects
It has been shown to inhibit chloroplast development in certain plant cells
Molecular Mechanism
It is known to inhibit Ras proteins, which play a key role in cell growth and differentiation
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 3-hydroxybenzoic acid. In this process, 3-hydroxybenzoic acid is dissolved in acetonitrile, and ammonium cerium nitrate is added portionwise. The reaction mixture is stirred at room temperature overnight. After the reaction is complete, the mixture is quenched with water, extracted with ethyl acetate, and purified by column chromatography to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxyl and nitro groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction can be achieved using reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydroxide.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 3-Hydroxy-4-aminobenzoic acid.
Substitution: Halogenated derivatives and other substituted benzoic acids.
Scientific Research Applications
3-Hydroxy-4-nitrobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-nitrobenzoic acid
- 3-Amino-4-hydroxybenzoic acid
- 2-Hydroxy-4-nitrobenzoic acid
- 4-Aminobenzoic acid
Uniqueness
3-Hydroxy-4-nitrobenzoic acid is unique due to the specific positioning of the hydroxyl and nitro groups on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-hydroxy-4-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,9H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDLRRGZWIEEHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210922 | |
Record name | 3-Hydroxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
619-14-7 | |
Record name | 3-Hydroxy-4-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=619-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxy-4-nitrobenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 619-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxy-4-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxy-4-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.620 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-HYDROXY-4-NITROBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SSB8FKU365 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-hydroxy-4-nitrobenzoic acid particularly useful in peptide analysis?
A1: this compound (3H4NBA) stands out as a matrix for Matrix-Assisted Laser Desorption/Ionization In-Source Decay (MALDI-ISD), a technique used for peptide sequencing. Unlike the commonly used matrix 1,5-diaminonaphthalene (1,5-DAN), which mainly generates c- and z-series ions, 3H4NBA promotes the formation of a- and d-series ions. This distinction is crucial for differentiating between leucine and isoleucine, often challenging with 1,5-DAN. [] Moreover, 3H4NBA exhibits higher sensitivity compared to other oxidizing matrices like 5-nitrosalicylic acid and 5-formyl salicylic acid, leading to improved sequence coverage. []
Q2: Can you elaborate on the mechanism by which 3H4NBA facilitates a- and d-series ion formation?
A2: While the exact mechanism requires further investigation, 3H4NBA's oxidizing nature is believed to play a key role. This property likely leads to specific bond cleavages within the peptide backbone during the MALDI process, resulting in the observed a- and d-series ions. []
Q3: How does the sensitivity of 3H4NBA compare to other matrices in MALDI-ISD?
A3: Studies comparing 3H4NBA to 1,5-DAN found that while the sensitivity for a-series ions using 3H4NBA was slightly lower than that of c-series ions using 1,5-DAN, it surpassed the sensitivity achieved with other oxidizing matrices. [] This highlights its advantage in generating a- and d-series ions with relatively high sensitivity.
Q4: Beyond peptide analysis, what other applications has 3H4NBA found in research?
A4: 3H4NBA has proven valuable in the selective detection of peptides labeled with 2-nitrobenzenesulfenyl (NBS), a technique used for quantitative proteome analysis. [] In this context, 3H4NBA surpasses the performance of 2,5-dihydroxybenzoic acid (DHB) as a matrix, enabling the selective ionization and detection of NBS-labeled peptides even in complex mixtures. []
Q5: Are there specific structural features of 3H4NBA that contribute to its unique properties?
A5: The presence of both a nitro group and a hydroxyl group on the benzene ring likely contributes to its oxidizing properties and its ability to interact with peptides in a distinct manner. [, ] Further research into structure-activity relationships could elucidate the specific roles of these functional groups.
Q6: Have any studies investigated the metal complexation behavior of 3H4NBA?
A6: Yes, research has shown that 3H4NBA can form complexes with metal ions such as Cobalt (II) and Nickel (II). [] These complexes have been characterized structurally, revealing insights into the coordination chemistry of 3H4NBA and its potential for forming materials with specific properties. []
Q7: Has 3H4NBA been explored for the development of new compounds with biological activity?
A7: Yes, derivatives of 3H4NBA, specifically alkyl-3-hydroxy-4-nitrobenzoates, have been synthesized and their biological activity evaluated. [] Some of these compounds have shown promising insecticidal and fungicidal activities, suggesting potential applications in agriculture. []
Q8: Are there any known environmental concerns related to 3H4NBA?
A8: While the provided research does not explicitly address the environmental impact of 3H4NBA, responsible waste management practices are crucial for any chemical substance to minimize potential risks. Further research into the compound's environmental fate and potential ecotoxicological effects is recommended.
Q9: What analytical techniques are commonly employed to characterize and quantify 3H4NBA?
A9: Common techniques for characterization include Infrared (IR) and Nuclear Magnetic Resonance (1H NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and elemental analysis. [] These methods provide information about the compound's structure, purity, and molecular weight.
Q10: Does the synthesis of 3H4NBA involve any specific challenges or considerations?
A10: The synthesis of 2, 2′-Bis(tetradecyloxy)-4,4′-azodibenzoic acid, which uses this compound as a starting material, has been reported. [] This synthesis highlights the versatility of 3H4NBA as a building block for more complex molecules, but specific challenges or considerations would depend on the desired final product and synthetic route.
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